An In-depth Technical Guide to Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate: Synthesis, Structure, and Pharmacological Significance
An In-depth Technical Guide to Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate: Synthesis, Structure, and Pharmacological Significance
This guide provides a comprehensive technical overview of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, a prominent member of the 1,4-dihydropyridine (DHP) class of organic compounds. DHPs are a cornerstone in medicinal chemistry, renowned for their profound impact on cardiovascular therapies.[1] This document will delve into the precise nomenclature and structural attributes of the title compound, detail its classic and modern synthetic methodologies, and explore its pharmacological relevance, offering valuable insights for researchers, scientists, and professionals in drug development.
IUPAC Nomenclature and Molecular Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate .[2] This systematic name precisely describes its molecular architecture.
The core of the molecule is a 1,4-dihydropyridine ring, a six-membered heterocyclic system containing one nitrogen atom and two double bonds. The substituents are specified as follows:
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2,6-dimethyl : Two methyl groups are attached to the carbon atoms at positions 2 and 6 of the dihydropyridine ring.
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4-phenyl : A phenyl group is attached to the carbon atom at position 4.
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3,5-dicarboxylate : Two carboxylate groups are present at positions 3 and 5.
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diethyl : These carboxylate groups are esterified with ethanol, forming ethyl esters.
The dihydropyridine ring typically adopts a flattened boat conformation.[3][4] The orientation of the phenyl ring relative to the dihydropyridine core is a critical determinant of its biological activity.
Caption: Chemical structure of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
Synthesis: The Hantzsch Dihydropyridine Synthesis
The most fundamental and widely employed method for synthesizing this class of compounds is the Hantzsch dihydropyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881.[5][6] This multi-component reaction offers a straightforward route to the 1,4-dihydropyridine scaffold.[7]
The classical Hantzsch synthesis involves the one-pot condensation of an aldehyde (benzaldehyde), two equivalents of a β-ketoester (ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[5]
Reaction Scheme: Benzaldehyde + 2 Ethyl Acetoacetate + NH₃ → Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate + 2 H₂O
The underlying mechanism of the Hantzsch synthesis is a cascade of reactions:
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Knoevenagel Condensation : One equivalent of the β-ketoester (ethyl acetoacetate) reacts with the aldehyde (benzaldehyde) to form an α,β-unsaturated carbonyl intermediate.[7]
-
Enamine Formation : The second equivalent of the β-ketoester reacts with ammonia to generate a β-enamino ester.[7]
-
Michael Addition : The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.
-
Cyclization and Dehydration : The resulting intermediate undergoes intramolecular cyclization followed by dehydration to yield the final 1,4-dihydropyridine product.[7]
Caption: Workflow of the Hantzsch Dihydropyridine Synthesis.
Experimental Protocol: Classical Hantzsch Synthesis
The following protocol is a representative example for the synthesis of the title compound.
Materials:
Procedure:
-
In a suitable reaction flask, combine equimolar amounts of benzaldehyde, ethyl acetoacetate, and ammonium bicarbonate.[3][4]
-
Stir the mixture at room temperature. The reaction is often carried out without a solvent, but ethanol can be used.[8]
-
Continue stirring for a period of 3 hours to allow for the completion of the reaction.[3][4]
-
The crude product, which often precipitates from the reaction mixture, is collected by filtration.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate as a crystalline solid.[3][4]
Note on Modern Methodologies: While the classical Hantzsch reaction is robust, it can suffer from long reaction times and harsh conditions.[5][8] Modern variations have been developed to improve yields and reaction efficiency, including the use of microwave irradiation, ultrasonic irradiation, and various catalysts, as well as performing the reaction in aqueous micelles.[5][6] Some procedures have been developed that are catalyst-free and solvent-free, aligning with the principles of green chemistry.[8]
Pharmacological Significance and Mechanism of Action
1,4-Dihydropyridines are a critically important class of drugs, primarily known for their activity as L-type calcium channel blockers.[9] This class of drugs has seen widespread use in the treatment of cardiovascular diseases, including hypertension and angina.[1][10] While the title compound itself is a parent structure for many pharmaceutical drugs, its derivatives are the active pharmaceutical ingredients. Notable examples of drugs based on the 1,4-dihydropyridine scaffold include nifedipine, amlodipine, and felodipine.[7]
The pharmacological effects of 1,4-dihydropyridines stem from their ability to modulate the influx of calcium ions into cells.[9] L-type voltage-gated calcium channels are crucial for controlling heart contractility and vascular tone.[9] By blocking these channels, 1,4-dihydropyridines lead to vasodilation, a reduction in blood pressure, and a decrease in cardiac workload.
Caption: Mechanism of action for 1,4-dihydropyridine calcium channel blockers.
Beyond their established role as calcium channel blockers, research has revealed a broader spectrum of biological activities for 1,4-dihydropyridine derivatives, including antibacterial, anticancer, antioxidant, and neuroprotective properties.[1][10][11][12] This highlights the versatility of the 1,4-dihydropyridine scaffold as a privileged structure in drug discovery.
Physicochemical and Spectroscopic Data
A thorough characterization of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is essential for its identification and quality control.
| Property | Value |
| Molecular Formula | C₁₉H₂₃NO₄ |
| Molecular Weight | 329.39 g/mol |
| Appearance | Yellow crystalline solid[3][4] |
| CAS Number | 1165-06-6[2][13] |
Spectroscopic Data:
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¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the NH proton of the dihydropyridine ring, the methine proton at the 4-position, the protons of the two ethyl ester groups, and the protons of the two methyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester groups, the carbons of the dihydropyridine and phenyl rings, and the carbons of the ethyl and methyl substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary amine, C=O stretching of the ester groups, and C=C stretching of the aromatic and dihydropyridine rings.[14][15]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Conclusion
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate stands as a foundational molecule in the study and development of 1,4-dihydropyridine-based pharmaceuticals. Its straightforward synthesis via the Hantzsch reaction, coupled with the profound pharmacological importance of its derivatives, ensures its continued relevance in medicinal chemistry and drug discovery. A comprehensive understanding of its synthesis, structure, and biological context is paramount for researchers and scientists working to innovate within this vital class of therapeutic agents. The ongoing exploration of novel synthetic routes and the diverse biological activities of its analogues promise to further expand the therapeutic utility of the 1,4-dihydropyridine scaffold.[16]
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Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Mini-Reviews in Medicinal Chemistry, 14(3), 282-290. Available from: [Link]
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da Silva Lago, A. F., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Current Organic Chemistry, 27(18), 1567-1610. Available from: [Link]
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Parthiban, A., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Molecular Diversity, 26(5), 2911-2947. Available from: [Link]
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Bai, M. S., et al. (2009). Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o799. Available from: [Link]
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